molecular formula C18H20FNO3 B4673494 N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide

N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide

Cat. No. B4673494
M. Wt: 317.4 g/mol
InChI Key: HUAUAICKTWPEFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide, also known as EFPP, is a chemical compound that has been studied for its potential applications in scientific research. EFPP is a propanamide derivative that is synthesized through a multi-step process.

Mechanism of Action

N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been shown to modulate the activity of certain ion channels in the brain, including the voltage-gated potassium channel Kv1.3. N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide binds to the channel and alters its conformation, leading to changes in ion flux through the channel. This modulation of ion channel activity by N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been shown to have a variety of effects on cellular physiology and behavior.
Biochemical and Physiological Effects
N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been shown to have a variety of biochemical and physiological effects. In addition to modulating ion channel activity, N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been shown to reduce inflammation in animal models of autoimmune disease. N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has also been shown to have anti-tumor effects in vitro, although further research is needed to determine its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide in lab experiments is its specificity for certain ion channels, which allows for targeted investigation of their role in various physiological processes. However, one limitation of using N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide is that its effects on ion channel activity may be influenced by factors such as pH and temperature, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide. One area of focus is on developing more potent and selective N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide analogs for use in scientific research. Another area of research is on investigating the potential therapeutic applications of N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide, particularly in the treatment of autoimmune diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide and its effects on cellular physiology and behavior.
Conclusion
In conclusion, N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide is a chemical compound that has been studied for its potential applications in scientific research. N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide is synthesized through a multi-step process and has been shown to modulate the activity of certain ion channels in the brain. N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has a variety of biochemical and physiological effects, and has potential applications in the treatment of autoimmune diseases and cancer. Further research is needed to fully understand the mechanism of action of N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide and its effects on cellular physiology and behavior.

Scientific Research Applications

N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been studied for its potential applications in scientific research. One area of research is in the field of neuroscience, where N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has been shown to modulate the activity of certain ion channels in the brain. N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide has also been studied for its potential use as a tool for investigating the role of ion channels in various physiological processes.

properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-(4-fluorophenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-3-22-16-8-4-14(5-9-16)12-20-18(21)13(2)23-17-10-6-15(19)7-11-17/h4-11,13H,3,12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAUAICKTWPEFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C(C)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzyl)-2-(4-fluorophenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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